Cas no 2184973-82-6 (1-Chloro-4-(phenylsulfinyl)benzene)

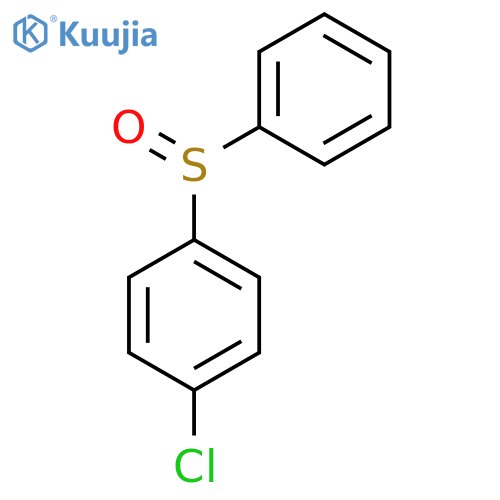

2184973-82-6 structure

商品名:1-Chloro-4-(phenylsulfinyl)benzene

CAS番号:2184973-82-6

MF:C12H9ClOS

メガワット:236.717261075974

MDL:MFCD11707199

CID:4983255

1-Chloro-4-(phenylsulfinyl)benzene 化学的及び物理的性質

名前と識別子

-

- 1-Chloro-4-(phenylsulfinyl)benzene

- 1-(benzenesulfinyl)-4-chlorobenzene

- p-Chlorophenyl phenyl sulfoxide

- Phenyl p-chlorophenyl sulfoxide

- 4-Chlorodiphenyl sulfoxide

- Sulfoxide, p-chlorophenyl phenyl

- (R)-1-Chloro-4-(phenylsulfinyl)benzene

- Benzene, 1-chloro-4-(phenylsulfinyl)- (9CI)

- p-Chlorophenylphenyl sulfoxide

- 1-Benzenesulfinyl-4-chloro-benzene

- (S)-1-Chloro-4-(phenylsulfinyl)benzene

-

- MDL: MFCD11707199

- インチ: 1S/C12H9ClOS/c13-10-6-8-12(9-7-10)15(14)11-4-2-1-3-5-11/h1-9H

- InChIKey: XRVFHWFVEIJJKX-UHFFFAOYSA-N

- ほほえんだ: ClC1C=CC(=CC=1)S(C1C=CC=CC=1)=O

- BRN: 2048516

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 15

- 回転可能化学結合数: 2

- 複雑さ: 218

- 疎水性パラメータ計算基準値(XlogP): 2.7

- トポロジー分子極性表面積: 36.3

1-Chloro-4-(phenylsulfinyl)benzene 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Ambeed | A616268-1g |

(R)-1-Chloro-4-(phenylsulfinyl)benzene |

2184973-82-6 | 97% | 1g |

$147.0 | 2024-07-28 | |

| AstaTech | 95030-1/G |

(R)-P-CHLOROPHENYL PHENYL SULFOXIDE |

2184973-82-6 | 97% | 1g |

$150 | 2023-09-16 | |

| abcr | AB307778-1 g |

(R)-p-Chlorophenyl phenyl sulfoxide, 97%; . |

2184973-82-6 | 97% | 1g |

€290.90 | 2023-06-21 | |

| abcr | AB307778-5g |

(R)-p-Chlorophenyl phenyl sulfoxide, 97%; . |

2184973-82-6 | 97% | 5g |

€984.00 | 2025-02-27 | |

| abcr | AB307778-1g |

(R)-p-Chlorophenyl phenyl sulfoxide, 97%; . |

2184973-82-6 | 97% | 1g |

€294.80 | 2025-02-27 | |

| 1PlusChem | 1P020AOS-1g |

(R)-1-Chloro-4-(phenylsulfinyl)benzene |

2184973-82-6 | 97% | 1g |

$202.00 | 2023-12-18 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1243700-1g |

1-Chloro-4-(phenylsulfinyl)benzene |

2184973-82-6 | 97% | 1g |

¥1620.00 | 2023-11-21 | |

| abcr | AB307778-5 g |

(R)-p-Chlorophenyl phenyl sulfoxide, 97%; . |

2184973-82-6 | 97% | 5g |

€969.00 | 2023-06-21 | |

| AstaTech | 95030-5/G |

(R)-P-CHLOROPHENYL PHENYL SULFOXIDE |

2184973-82-6 | 97% | 5g |

$578 | 2023-09-16 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1243700-5g |

1-Chloro-4-(phenylsulfinyl)benzene |

2184973-82-6 | 97% | 5g |

¥5825.00 | 2023-11-21 |

1-Chloro-4-(phenylsulfinyl)benzene 関連文献

-

Laura Ciammaruchi,Osnat Zapata-Arteaga,Edgar Gutiérrez-Fernández,Mariano Campoy-Quiles Mater. Adv., 2020,1, 2846-2861

-

Arvind K. Gupta,Alexander Steiner,Ramamoorthy Boomishankar Dalton Trans., 2012,41, 9753-9759

-

Yanli Ji,Yan Song,Jijun Zou,Wenbo Mi Phys. Chem. Chem. Phys., 2018,20, 6100-6107

-

Rajesh G. Gonnade Org. Biomol. Chem., 2016,14, 5612-5616

-

Zheng Jian Chen,Tong Xue,Jong-Min Lee RSC Adv., 2012,2, 10564-10574

2184973-82-6 (1-Chloro-4-(phenylsulfinyl)benzene) 関連製品

- 2228518-51-0(4-(azetidin-3-yl)-1,3,5-trimethyl-1H-pyrazole)

- 2228320-83-8(2-bromo-4-2-(1-hydroxycyclopropyl)ethylphenol)

- 1400563-40-7((3,6-Dimethylpyrazin-2-yl)methanol)

- 1172303-60-4(2-{4-(2-ethoxynaphthalene-1-carbonyl)piperazin-1-ylmethyl}-1-methyl-1H-1,3-benzodiazole)

- 1699324-03-2(3-{(benzyloxy)carbonylamino}-3-(pyrimidin-4-yl)propanoic acid)

- 947320-08-3(Methyl 4-isopropylpicolinate)

- 133059-44-6(4-Bromo-3-fluorobenzonitrile)

- 2228640-97-7(methyl 4-amino-3-{bicyclo2.2.1hept-5-en-2-yl}butanoate)

- 2228276-05-7(4-hydroxy-1-(1,2,2,2-tetrafluoroethyl)cyclohexane-1-carboxylic acid)

- 1194726-38-9(1-(Propan-2-yl)-1h-pyrazole-3,5-dicarboxylic acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:2184973-82-6)1-Chloro-4-(phenylsulfinyl)benzene

清らかである:99%/99%

はかる:1g/5g

価格 ($):172.0/574.0